molecular formula C20H18FN3O2 B2498637 N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide CAS No. 1775296-42-8

N-[1-(4-fluoro-3-methylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide

Cat. No. B2498637
CAS RN: 1775296-42-8
M. Wt: 351.381
InChI Key: BMUZUFAPMNMBMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . For instance, 4-Fluoro-3-methylphenyl isocyanate has been used as a reactant in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative .


Molecular Structure Analysis

The molecular structure of similar compounds has been described in various studies . For example, the structure of 1-(4-fluoro-3-methyl-phenyl)-2-pyrrolidin-1-yl-hexan-1-one, a higher homolog of MFPVP, has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, 4-Fluorophenyl isocyanate has a density of 1.3±0.1 g/cm3, a boiling point of 851.3±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.2 mmHg at 25°C .

Safety and Hazards

Safety data sheets provide information about the potential hazards of similar compounds and suggest protective measures . For example, 4-Fluorophenyl isocyanate is classified as a flammable liquid and vapor, and it’s harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-12-10-15(3-4-16(12)21)24-9-7-18(20(24)26)23-19(25)14-2-5-17-13(11-14)6-8-22-17/h2-6,8,10-11,18,22H,7,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUZUFAPMNMBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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